1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, known for its role in the development of kinase inhibitors and other therapeutic agents. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of interest in various scientific studies.
The compound is classified under the category of pyrazolo[3,4-d]pyrimidines, which are aromatic heterocyclic compounds characterized by the presence of nitrogen atoms in their structure. Its unique molecular formula is , and it is recognized for its applications in drug discovery and development, particularly in targeting specific enzymes involved in cancer and inflammatory diseases .
The synthesis of 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
The product can be purified through recrystallization or chromatographic methods to achieve the desired purity.
The molecular structure of 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be represented by its InChI key: InChI=1S/C12H9FN4O/c1-7-10-11(14-6-15-12(10)18)17(16-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,14,15,18) .
The compound exhibits a distinct arrangement of atoms that includes:
1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with specific kinase enzymes. These enzymes play vital roles in cell signaling pathways related to cancer proliferation and inflammation:
This mechanism highlights its potential therapeutic applications.
1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one possesses several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during synthesis .
This compound has several applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1